[3-(Bromomethyl)phenyl](2-methoxyphenyl)methanone
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Overview
Description
3-(Bromomethyl)-2-methoxybenzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where the benzene ring is substituted with a bromomethyl group at the third position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxybenzophenone typically involves the bromination of 2-methoxybenzophenone. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-2-methoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The bromination reaction is followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methoxybenzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group of the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Nucleophilic Substitution: Formation of substituted benzophenone derivatives.
Oxidation: Formation of 3-(Bromomethyl)-2-formylbenzophenone.
Reduction: Formation of 3-(Bromomethyl)-2-methoxybenzhydrol.
Scientific Research Applications
3-(Bromomethyl)-2-methoxybenzophenone is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: In the preparation of drug candidates and active pharmaceutical ingredients.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Biological Studies: In the development of probes and ligands for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methoxybenzophenone depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group, altering the electronic properties of the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methoxybenzophenone: Similar structure with a chlorine atom instead of a bromine atom.
3-(Bromomethyl)-4-methoxybenzophenone: Similar structure with the methoxy group at the fourth position.
2-Methoxybenzophenone: Lacks the bromomethyl group.
Uniqueness
3-(Bromomethyl)-2-methoxybenzophenone is unique due to the presence of both a bromomethyl and a methoxy group on the benzophenone core. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The bromomethyl group provides a site for nucleophilic substitution, while the methoxy group can undergo oxidation or reduction, offering multiple pathways for chemical transformations.
Properties
CAS No. |
22071-34-7 |
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Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
[3-(bromomethyl)phenyl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13BrO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,10H2,1H3 |
InChI Key |
SIPAVUZKWWOLPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CBr |
Origin of Product |
United States |
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